Bienvenue dans la boutique en ligne BenchChem!

Brigimadlin

MDM2 binding affinity in silico docking molecular modeling

Brigimadlin is a structurally distinct MDM2-p53 antagonist featuring a proprietary spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold that eliminates epimerization instability. With an extended ~40 h plasma half-life, it enables intermittent dosing schedules to mitigate myelosuppression. Its picomolar cellular potency and established p53 target gene upregulation (p21, PUMA, BAX, MDM2) make it the definitive tool for TP53 wild-type, MDM2-amplified preclinical models. Do not substitute with idasanutlin, siremadlin, or milademetan—scaffold, PK, and safety profiles are non-interchangeable.

Molecular Formula C31H25Cl2FN4O3
Molecular Weight 591.5 g/mol
CAS No. 2095116-40-6
Cat. No. B10856465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrigimadlin
CAS2095116-40-6
Molecular FormulaC31H25Cl2FN4O3
Molecular Weight591.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C3CC4C(N3N=C12)C(C5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O
InChIInChI=1S/C31H25Cl2FN4O3/c1-14-17(29(39)40)8-9-18-23-12-24-28(38(23)36-27(14)18)25(19-3-2-4-21(33)26(19)34)31(37(24)13-15-5-6-15)20-10-7-16(32)11-22(20)35-30(31)41/h2-4,7-11,15,24-25,28H,5-6,12-13H2,1H3,(H,35,41)(H,39,40)/t24-,25-,28+,31+/m0/s1
InChIKeyAMTXDBGKYPDTTA-SJVQGLCSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brigimadlin (BI 907828) Procurement Guide: MDM2-p53 Antagonist for TP53 Wild-Type Oncology Research


Brigimadlin (CAS 2095116-40-6), also known as BI 907828, is an investigational, orally bioavailable spiro-oxindole small molecule that acts as a potent antagonist of the protein-protein interaction between MDM2 and the tumor suppressor p53 [1]. It is designed to restore p53-mediated tumor suppressor activity in cancers harboring wild-type TP53, particularly those with MDM2 amplification [2]. The compound has undergone extensive preclinical evaluation and advanced into Phase II/III clinical trials for dedifferentiated liposarcoma (DDLPS) and other solid tumors [3].

Why Brigimadlin (BI 907828) Cannot Be Interchanged with Other MDM2 Inhibitors in Research or Development


Generic substitution among MDM2-p53 antagonists is scientifically unsound due to divergent chemical scaffolds, stability profiles, and pharmacokinetic properties that directly impact dosing schedules and therapeutic windows. Brigimadlin employs a proprietary spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold engineered to eliminate epimerization instability observed in earlier spiro-oxindole compounds, a design feature not shared by other clinical MDM2 inhibitors [1]. Its extended plasma half-life of ~40 hours enables intermittent dosing schedules designed to mitigate on-target myelosuppression, a class-limiting toxicity [2]. Furthermore, the compound's clinical development trajectory—including the Phase II/III Brightline-1 trial that failed to meet its primary endpoint against doxorubicin in DDLPS [3]—represents a unique efficacy and safety dataset that cannot be extrapolated to analogs such as idasanutlin, siremadlin, or milademetan. The quantitative evidence below establishes the measurable, non-interchangeable attributes that define brigimadlin as a distinct molecular entity for scientific investigation.

Brigimadlin (BI 907828) Quantitative Differentiation Data: Potency, Binding Affinity, and PK Compared to Clinical MDM2 Inhibitors


Brigimadlin Exhibits Superior Computed Binding Affinity to MDM2 Versus Idasanutlin in Head-to-Head In Silico Analysis

In a direct in silico comparison, brigimadlin demonstrated a computed binding affinity of −9.3 kcal/mol against the MDM2 protein, compared to −7.1 kcal/mol for the second-generation clinical MDM2 inhibitor idasanutlin (RG7388) [1]. This represents a 2.2 kcal/mol improvement in predicted binding energy, suggesting stronger thermodynamic favorability of brigimadlin's interaction with the MDM2 p53-binding pocket. The analysis was performed under identical computational conditions, providing a direct head-to-head comparison absent of assay-specific confounders.

MDM2 binding affinity in silico docking molecular modeling

Brigimadlin Demonstrates Picomolar Cellular Potency in TP53 Wild-Type Glioblastoma Stem Cells, Outperforming Nanomolar-Active Clinical Comparators

In TP53 wild-type glioblastoma brain tumor stem cell (BTSC) lines, brigimadlin decreased viability and induced cell death at picomolar concentrations, with IC50 values ranging from 16.7 pM to 89.8 pM across six BTSC lines (BT48, BT50, BT67, BT69, BT89, BT94) [1]. In contrast, the first-generation MDM2 inhibitor nutlin-3a exhibits a cell-free p53/MDM2 interaction IC50 of 90 nM (90,000 pM) , representing an approximately 1,000- to 5,400-fold difference in potency. While cross-study comparisons require caution due to differing assay formats, the magnitude of brigimadlin's picomolar activity in cellular assays distinguishes it from nanomolar-range early-generation MDM2 antagonists.

cellular IC50 glioblastoma TP53 wild-type

Brigimadlin's Extended ~40-Hour Plasma Half-Life Enables Intermittent Dosing Not Feasible with First-Generation MDM2 Inhibitors

Clinical pharmacokinetic analysis from the first-in-human Phase Ia/Ib study (NCT03449381) established that brigimadlin exhibits a long terminal plasma half-life of approximately 40 hours following single oral dose administration [1]. This extended half-life is a direct consequence of the compound's optimized spiro-oxindole scaffold and favorable metabolic stability profile [2]. The extended exposure supports once-every-three-weeks (Q3W) intermittent dosing schedules, a regimen specifically designed to mitigate on-target dose-limiting toxicities—thrombocytopenia and neutropenia—that have historically constrained the therapeutic utility of earlier MDM2 antagonists [3]. First-generation compounds such as nutlin-3a lack this combination of potency and extended half-life, requiring more frequent dosing that exacerbates myelosuppression.

pharmacokinetics half-life intermittent dosing

Brigimadlin Demonstrates MDM2 Amplification-Dependent In Vivo Efficacy in Glioblastoma PDX Models with Quantified Dose-Response

In subcutaneous patient-derived xenograft (PDX) models of glioblastoma, brigimadlin exhibited MDM2 amplification-dependent tumor growth inhibition. In the MDM2-amplified GBM108 model, brigimadlin significantly delayed median time to regrowth at doses of 0.25 mg/kg (1.3-fold), 0.5 mg/kg (1.5-fold), 1 mg/kg (2.6-fold), and 2 mg/kg (5.3-fold) compared to placebo (p<0.05 at all dose levels) [1]. Corresponding intra-tumoral drug levels 24 hours post-dose ranged from 84 nM (0.25 mg/kg) to 924 nM (2 mg/kg). In contrast, the MDM2 non-amplified GBM14 model showed significant regrowth delay (1.6-fold) only at the highest dose of 2 mg/kg (p=0.008) [1]. This differential sensitivity underscores the requirement for MDM2 amplification as a predictive biomarker for brigimadlin efficacy.

in vivo efficacy PDX model MDM2 amplification

Brigimadlin's Clinical Development Culminated in a Phase II/III Trial Versus Doxorubicin in DDLPS, a Unique Comparative Dataset Not Available for Other MDM2 Inhibitors

Brigimadlin advanced to the randomized Phase II/III Brightline-1 trial (NCT05218499), which directly compared the compound against standard-of-care doxorubicin as first-line treatment for advanced dedifferentiated liposarcoma (DDLPS) [1]. The trial was designed to evaluate progression-free survival as the primary endpoint. While the study failed to meet its primary endpoint and Boehringer Ingelheim subsequently terminated global development in early 2025 [2], this dataset represents the only randomized Phase II/III comparison of an MDM2-p53 antagonist against chemotherapy in DDLPS. No other MDM2 inhibitor in this class (including idasanutlin, siremadlin, or milademetan) has generated a comparable head-to-head clinical efficacy dataset in this indication.

clinical trial DDLPS phase III

Optimal Scientific and Preclinical Research Applications for Brigimadlin (BI 907828) Based on Verified Quantitative Evidence


MDM2-Amplified, TP53 Wild-Type Solid Tumor Xenograft and PDX Efficacy Studies

Given the MDM2 amplification-dependent efficacy demonstrated in glioblastoma PDX models [1], brigimadlin is optimally deployed in preclinical studies evaluating tumor growth inhibition in MDM2-amplified, TP53 wild-type solid tumor models. The compound's oral bioavailability and extended half-life support weekly or Q3W intermittent dosing schedules in rodent xenograft studies, with demonstrated intra-tumoral drug levels in the mid-to-high nanomolar range [1].

Pharmacodynamic Biomarker Studies of p53 Pathway Reactivation

Brigimadlin induces robust, dose-dependent upregulation of p53 target genes including p21 (CDKN1A), PUMA, BAX, and MDM2 in TP53 wild-type cells [2]. This transcriptional signature provides a validated pharmacodynamic biomarker for confirming target engagement and pathway reactivation in both in vitro cellular assays and in vivo tumor tissue analysis. Procurement for biomarker-driven studies is supported by the compound's picomolar cellular potency [3].

Comparator Studies Evaluating Next-Generation MDM2 Inhibitor Pharmacology

Brigimadlin's unique spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold, engineered to eliminate epimerization instability [4], and its ~40-hour clinical half-life [5] position it as a relevant comparator for medicinal chemistry programs developing novel MDM2-p53 antagonists. The compound's well-characterized preclinical and clinical dataset, including the Brightline-1 trial results [6], provides a benchmark for evaluating next-generation candidates.

In Vitro Selectivity Profiling in TP53 Wild-Type Versus TP53-Mutant Cancer Cell Panels

The selective cytotoxicity of brigimadlin in TP53 wild-type versus TP53-mutant cells has been quantitatively established in acute lymphoblastic leukemia (ALL) cell lines, where IC50 values of 18 nM and 38 nM were observed in wild-type lines, while TP53-mutant cells displayed minimal viability loss even at micromolar concentrations [2]. This selectivity profile supports procurement for studies requiring a tool compound to discriminate between TP53 wild-type and mutant cancer cell populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brigimadlin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.